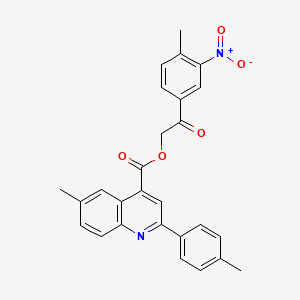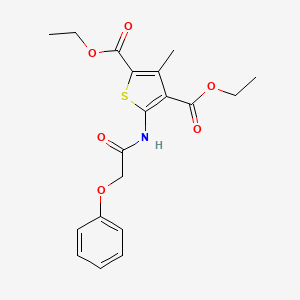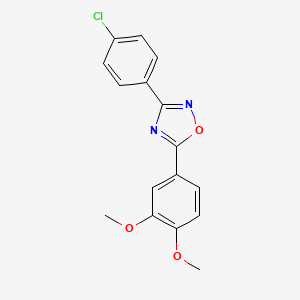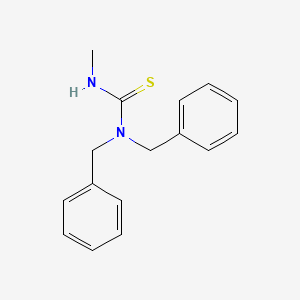
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸 2-(4-メチル-3-ニトロフェニル)-2-オキソエチルエステルは、キノリン誘導体の一種である複雑な有機化合物です。 キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。 この化合物は、様々な官能基で置換されたキノリンコアを特徴としており、これによりユニークな化学的および生物学的特性が付与される可能性があります。
合成方法
合成経路と反応条件
6-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸 2-(4-メチル-3-ニトロフェニル)-2-オキソエチルエステルの合成には、通常、複数段階の有機反応が関与します。 一般的な合成経路には、以下が含まれる場合があります。
キノリンコアの形成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下で、アニリンとグリセロールを縮合させるSkraup合成によって合成することができます。
官能基の導入:
エステル化: 最後の段階では、キノリンカルボン酸を、酸性条件下で2-(4-メチル-3-ニトロフェニル)-2-オキソエチルアルコールとエステル化します。
工業生産方法
この化合物の工業生産では、収率と純度を向上させるために、上記の合成経路を最適化する必要があるでしょう。 これには、触媒の使用、反応条件の制御、再結晶化またはクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Functional Group Introduction:
Esterification: The final step involves the esterification of the quinoline carboxylic acid with 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
酸化: 化合物中のニトロ基は、還元されてアミノ基を形成することができます。
還元: エステル中のカルボニル基は、還元されてアルコールを形成することができます。
置換: メチル基は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: パラジウム炭素 (Pd/C) を触媒とする水素化。
還元: リチウムアルミニウムハイドライド (LiAlH4) を使用して、エステルをアルコールに還元。
置換: アルミニウムクロリド (AlCl3) を触媒とするフリーデル・クラフツアルキル化。
生成される主な生成物
ニトロ基の還元: 6-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸 2-(4-アミノ-3-メチルフェニル)-2-オキソエチルエステル。
エステルの還元: 6-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸 2-(4-メチル-3-ニトロフェニル)-2-ヒドロキシエチルエステル。
科学的研究の応用
6-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸 2-(4-メチル-3-ニトロフェニル)-2-オキソエチルエステルは、科学研究において様々な応用が考えられます。
化学: より複雑な分子の合成のためのビルディングブロックとして使用。
生物学: 生物学的経路を研究するためのプローブとして使用される可能性。
医学: 抗菌作用や抗がん作用などの潜在的な薬理活性について調査。
産業: 新素材の開発や、化学反応における触媒として使用。
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。 一般的に、キノリン誘導体は、様々な酵素や受容体と相互作用し、生物学的経路の阻害または活性化につながる可能性があります。 例えば、細菌のDNAジャイレースを阻害し、抗菌作用をもたらす可能性があります。
類似化合物の比較
類似化合物
2-フェニルキノリン-4-カルボン酸: ニトロ基とメチル基の置換がないため、生物活性に違いが見られる可能性があります。
6-メチル-2-フェニルキノリン-4-カルボン酸: 同様の構造ですが、4-メチル-3-ニトロフェニル基はありません。
独自性
6-メチル-2-(4-メチルフェニル)キノリン-4-カルボン酸 2-(4-メチル-3-ニトロフェニル)-2-オキソエチルエステルには、4-メチル-3-ニトロフェニル基とエステル官能基が存在するため、類似体と比較して、ユニークな化学反応性と生物学的特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
2-Phenylquinoline-4-carboxylate: Lacks the nitro and methyl substitutions, which may result in different biological activities.
6-Methyl-2-phenylquinoline-4-carboxylate: Similar structure but without the 4-methyl-3-nitrophenyl group.
Uniqueness
The presence of the 4-methyl-3-nitrophenyl group and the ester functionality in 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate may impart unique chemical reactivity and biological properties compared to its analogs.
特性
分子式 |
C27H22N2O5 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C27H22N2O5/c1-16-4-8-19(9-5-16)24-14-22(21-12-17(2)6-11-23(21)28-24)27(31)34-15-26(30)20-10-7-18(3)25(13-20)29(32)33/h4-14H,15H2,1-3H3 |
InChIキー |
YGUWZAWDNRUSJP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11621623.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)

![3-[4-(2-Methylpropanoyl)piperazin-1-yl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B11621635.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)hexanamide](/img/structure/B11621640.png)
![2-[(3-fluoroanilino)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11621647.png)
![Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)

![{3-[1-(4-Fluoro-phenyl)-2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl]-indol-1-yl}-acetic acid](/img/structure/B11621667.png)

![2-[N-(4-Chlorophenyl)4-methoxybenzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11621675.png)


